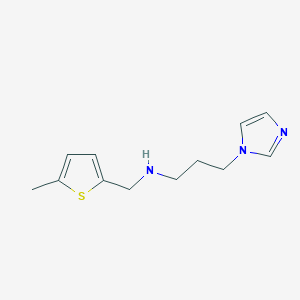
(3-咪唑-1-基丙基)-(5-甲基噻吩-2-基甲基)-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is a chemical compound with the molecular formula C12H17N3S and a molecular weight of 235.35 g/mol . This compound features an imidazole ring and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
科学研究应用
Chemistry
In chemistry, (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays .
Medicine
In medicine, (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine typically involves the reaction of 1H-imidazole-1-propanamine with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
作用机制
The mechanism of action of (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-ylmethyl)-amine
- (3-Imidazol-1-yl-propyl)-(5-methyl-pyridin-2-ylmethyl)-amine
- (3-Imidazol-1-yl-propyl)-(5-methyl-benzyl)-amine
Uniqueness
(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is unique due to the presence of both an imidazole and a thiophene ring. This combination provides a distinct set of chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .
属性
IUPAC Name |
3-imidazol-1-yl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHQYJNQYWXGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
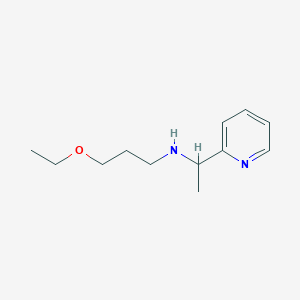
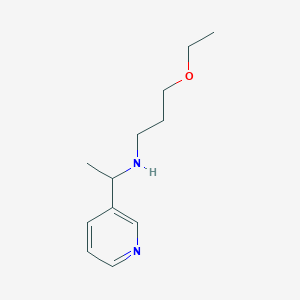
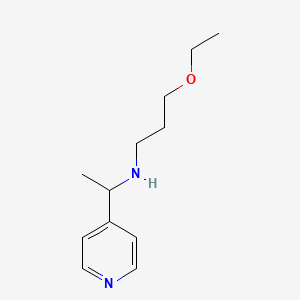
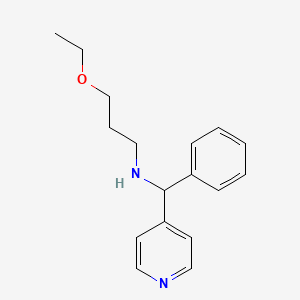
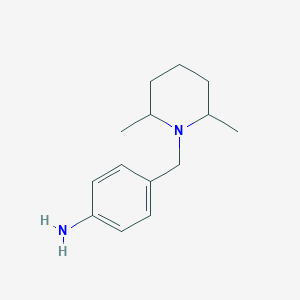
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
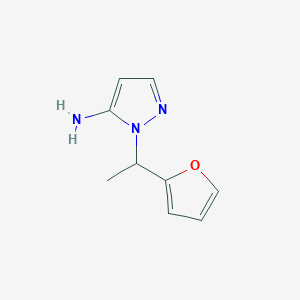
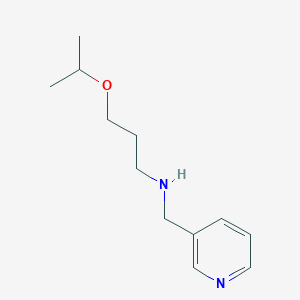
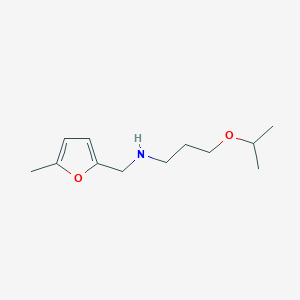
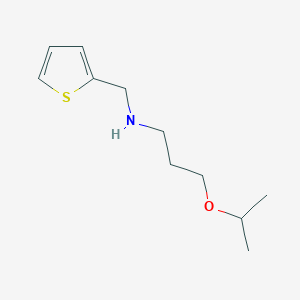
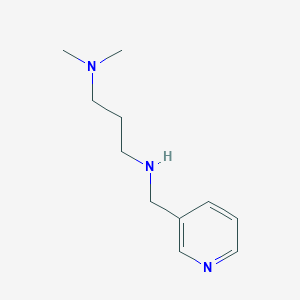
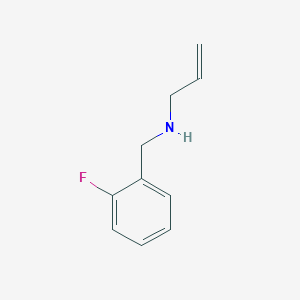
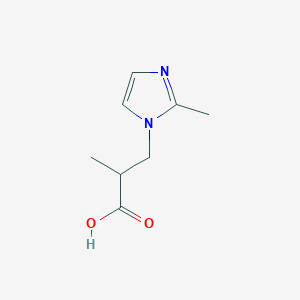
![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)
